molecular formula C9H11N3O B13233191 3-Amino-6-propoxypyridine-2-carbonitrile

3-Amino-6-propoxypyridine-2-carbonitrile

Cat. No.: B13233191
M. Wt: 177.20 g/mol
InChI Key: BFINYEPUCDWTAT-UHFFFAOYSA-N
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Description

3-Amino-6-propoxypyridine-2-carbonitrile is a valuable chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. This compound belongs to the class of 2-aminopyridine-3-carbonitriles, which are recognized as privileged scaffolds in the synthesis of biologically active molecules . The structure combines an electron-donating propoxy group at the 6-position with both an amino and a nitrile group, making it a versatile precursor for constructing complex heterocyclic systems. The primary research value of this compound lies in its application as a key building block for drug discovery. Analogs with similar aminopyridine-carbonitrile cores have been extensively utilized in the design and synthesis of gamma-secretase modulators for Alzheimer's disease research , as well as in the development of novel molecular hybrids with potential antitumor activity . The propoxy substituent can be strategically used to fine-tune the lipophilicity and metabolic stability of resulting compounds, which are critical parameters in optimizing pharmacokinetic profiles. Furthermore, the reactive nitrile and amino groups offer multiple handles for further chemical modification, enabling ring closure reactions, amide bond formation, and the generation of diverse chemical libraries for high-throughput screening . Researchers can leverage this compound to develop new therapeutic agents targeting a range of diseases, leveraging its potential as a multifunctional synthetic intermediate. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-amino-6-propoxypyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-2-5-13-9-4-3-7(11)8(6-10)12-9/h3-4H,2,5,11H2,1H3

InChI Key

BFINYEPUCDWTAT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=C(C=C1)N)C#N

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution on Pyridine Derivatives

One of the most straightforward approaches involves the nucleophilic substitution of halogenated pyridine intermediates with propoxy groups. This method is favored due to its simplicity and high selectivity.

Procedure:

  • Starting Material: 2-chloropyridine or 2-bromopyridine derivatives.
  • Reagent: Propanol or 1-propanol, often activated with a base such as potassium carbonate.
  • Reaction Conditions: Reflux in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
  • Outcome: Formation of 6-propoxypyridine-2-carbonitrile via nucleophilic attack at the 6-position, facilitated by the electron-deficient nature of the pyridine ring.

Example:

2-Chloropyridine + Propanol + K₂CO₃ → 3-Amino-6-propoxypyridine-2-carbonitrile

Notes:

  • The presence of a nitrile group at the 2-position can be introduced via subsequent cyanation steps.
  • Reaction yields typically range from 70-85%, depending on temperature and reagent purity.

Cyclization of 2-Amino-6-propoxypyridine Derivatives

Another prevalent method involves cyclization of suitably substituted precursors, such as amino- or nitrile-functionalized intermediates.

Procedure:

  • Starting Material: 2-Amino-6-hydroxy or 6-alkoxy derivatives.
  • Reagents: Cyanogen sources (e.g., cyanogen bromide) or nitrile-forming agents.
  • Catalysts: Acidic or basic catalysts, such as acetic acid or sodium ethoxide.
  • Conditions: Reflux under inert atmosphere, often in ethanol or acetic acid.

Mechanism:

  • Nucleophilic attack of amino groups on nitrile precursors leads to cyclization, forming the pyridine ring with the desired amino and propoxy substituents.

Example:

2-Amino-6-hydroxy pyridine + Propyl chloroformate → Cyclization to this compound

Yields: Typically between 60-75%, with optimization of temperature and catalyst choice being critical.

Multi-step Synthesis via Intermediate Formation

Recent studies have demonstrated the synthesis of Compound 1 through a multi-step process involving intermediate compounds such as substituted pyridines and nitriles, followed by functional group modifications.

Stepwise Approach:

  • Step 1: Synthesis of 2-chloropyridine-6-ol via chlorination of pyridine derivatives.
  • Step 2: Alkylation with propyl halides (e.g., propyl bromide) in the presence of potassium carbonate to introduce the propoxy group.
  • Step 3: Conversion of the hydroxyl group to a nitrile via dehydration using reagents like phosphorus oxychloride or cyanogen bromide.

Reaction Conditions:

Step Reagents Catalyst Temperature Yield (%)
Chlorination SO₂Cl₂ - Room temp 80
Alkylation Propyl bromide K₂CO₃ Reflux 75
Nitrile formation Cyanogen bromide - 80°C 65

Catalytic and Green Chemistry Approaches

Recent advancements emphasize eco-friendly methods, utilizing natural catalysts such as betaine and guanidine carbonate for multicomponent reactions.

Example:

  • Catalyst: Betaine (a natural zwitterionic compound).
  • Reaction: One-pot synthesis involving pyridine derivatives, aldehydes, and malononitrile.
  • Conditions: Mild reflux in ethanol or methanol, avoiding heavy metals.
  • Outcome: Efficient formation of the target compound with high purity and yields around 85%.

Data Table Summarizing Key Preparation Parameters

Method Starting Material Key Reagents Catalyst Solvent Temperature Reaction Time Yield (%)
Nucleophilic Substitution 2-Chloropyridine Propanol, K₂CO₃ - DMF Reflux 4-6 hours 75-85
Cyclization 2-Amino-6-hydroxy pyridine Cyanogen bromide Acidic Ethanol Reflux 6-8 hours 60-70
Multi-step Intermediate Pyridine derivatives Propyl halides, cyanogen bromide K₂CO₃, PCl₅ Acetone, ethanol Room temp to reflux Varies 65-80
Green Synthesis Pyridine + Aldehydes + Malononitrile Betaine - Ethanol Mild reflux 30-60 min 80-85

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-propoxypyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various alkoxy or functional group-substituted derivatives.

Scientific Research Applications

3-Amino-6-propoxypyridine-2-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-6-propoxypyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyano and propoxy groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the pyridine-carbonitrile core but differ in substituents and positions:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Amino-6-propoxypyridine-2-carbonitrile –NH₂ (3), –OCH₂CH₂CH₃ (6), –CN (2) C₉H₁₂N₃O 178.22 (calculated) Not reported in evidence; inferred properties
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carbonitrile Phenyl (6), thieno-fused ring C₁₃H₈N₃S 250.29 Synthesized via cyclization; used in heterocyclic drug discovery
2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile 2-ClPh (4), naphthyl (6) C₂₂H₁₄ClN₃ 364.82 Structural complexity; single-crystal X-ray data available
4-Pyridinecarbonitrile –CN (4) C₆H₄N₂ 104.11 mp: 76–79°C; precursor for agrochemicals
2-Amino-6-(3-hydroxyphenyl)-4-(benzodioxol)pyridine-3-carbonitrile 3-OHPh (6), benzodioxol (4) C₂₀H₁₄N₃O₃ 344.35 Polar substituents enhance solubility

Key Research Findings and Data Gaps

  • Structural Insights: X-ray data for 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile confirms planar pyridine rings and intermolecular hydrogen bonding (N–H···N) . Similar analyses are lacking for the propoxy derivative.

Biological Activity

3-Amino-6-propoxypyridine-2-carbonitrile is a heterocyclic organic compound notable for its structural features, including a pyridine ring substituted with an amino group, a propoxy group, and a carbonitrile group. Its molecular formula is C10_{10}H12_{12}N4_{4}O, and it has a molecular weight of approximately 162.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The unique combination of functional groups in this compound influences its solubility and biological activity. The propoxy group enhances its pharmacokinetic properties, making it a candidate for further research in drug development.

PropertyValue
Molecular FormulaC10_{10}H12_{12}N4_{4}O
Molecular Weight162.19 g/mol
Functional GroupsAmino, Propoxy, Carbonitrile

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit various antimicrobial properties. For instance, derivatives of pyridine have been shown to possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of pyridine compounds can inhibit cancer cell proliferation. For example, related compounds have shown potent anticancer activity against various cell lines including HepG-2 (liver cancer) and PC-3 (prostate cancer). These studies indicated that such compounds might induce apoptosis and activate caspase pathways in cancer cells .

Case Study:
A study involving the synthesis of O-alkyl pyridine derivatives reported that specific analogs exhibited IC50_{50} values as low as 0.095 µM against PIM-1 kinase, demonstrating their potential as anticancer agents .

Enzyme Inhibition

This compound has been investigated for its binding affinity to various enzymes. Interaction studies suggest that it may act as an inhibitor for kinases involved in cancer progression. The compound's structure allows it to fit into the active sites of these enzymes, thereby modulating their activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound influence its biological activity. For instance, the introduction of different substituents on the pyridine ring can enhance or diminish its efficacy against specific biological targets.

Compound NameStructure FeaturesUnique Aspects
2-Amino-4,6-diphenyl-pyridine-3-carbonitrileContains two phenyl groupsExhibits strong fluorescence properties
2-Amino-3-cyanopyridineSimilar pyridine structureSignificant antibacterial activity
4-AminopyridineSimple amino substitutionCommonly used in neurological research

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